molecular formula C20H18O6 B14737617 1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione CAS No. 6268-56-0

1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione

Cat. No.: B14737617
CAS No.: 6268-56-0
M. Wt: 354.4 g/mol
InChI Key: VKIPBZQTPRVXPC-UHFFFAOYSA-N
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Description

1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione is an organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a hexane-1,6-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione typically involves the reaction of 1,3-benzodioxole derivatives with hexane-1,6-dione under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 1,3-benzodioxole derivatives are reacted with hexane-1,6-dione in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dione groups to diols.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate cellular processes and pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(1,6-Hexanediyl)bis[3-(1,3-benzodioxol-5-ylmethyl)urea]
  • 1,6-Hexanediol,1,6-dibenzoate
  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol

Uniqueness

1,6-Bis(1,3-benzodioxol-5-yl)hexane-1,6-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

6268-56-0

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

1,6-bis(1,3-benzodioxol-5-yl)hexane-1,6-dione

InChI

InChI=1S/C20H18O6/c21-15(13-5-7-17-19(9-13)25-11-23-17)3-1-2-4-16(22)14-6-8-18-20(10-14)26-12-24-18/h5-10H,1-4,11-12H2

InChI Key

VKIPBZQTPRVXPC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCCCC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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